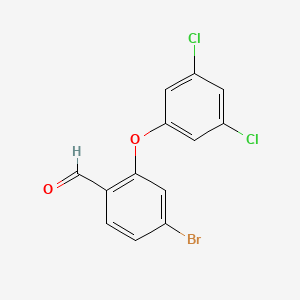

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

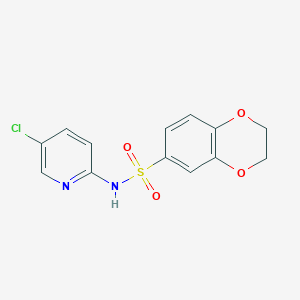

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7BrCl2O2 . It is used as a nonacid degradable linker for solid-phase synthesis and is an important raw material and intermediate used in organic synthesis, Pharmaceuticals, agrochemicals, and dyestuffs .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde can be represented by the InChI code: 1S/C13H7BrCl2O2/c14-9-2-1-8 (7-17)13 (3-9)18-12-5-10 (15)4-11 (16)6-12/h1-7H . The molecular weight of the compound is 346.01 .Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . This reaction could potentially be applicable to 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde as well.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde include a molecular weight of 346.01 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates . Its derivatives have potential applications in drug discovery and development. For instance, substituted benzaldehydes play a crucial role in designing ligands for metal coordination chemistry and in producing flavoring agents, agrochemicals, and cosmetics.

Anticancer Agent Synthesis

This compound is a key starting material in the total synthesis of an anticancer agent called (-)-taxol . Taxol is widely used in cancer chemotherapy, and its synthesis involves several steps, with 4-bromo-2-(3,5-dichlorophenoxy)benzaldehyde as an essential precursor.

Spectroscopic Studies

Researchers have conducted spectroscopic studies on benzaldehyde derivatives, including this compound. Infrared (IR) spectroscopy, in particular, provides insights into molecular vibrational transitions. The interaction between the compound and solvents (known as solvent effect) influences its IR spectra. Theoretical models, such as density functional theory (DFT), help evaluate solvent effects and correlate experimental data .

Crystallography and Crystal Growth

Studies involving crystallography and crystal growth have explored related compounds. For example, a new ionic stilbazolium family crystal, (E)-4-(5-Bromo-2-hydroxystyryl)-1-methyl pyridinium iodide (MBHPI), was grown using methanol and acetonitrile as solvents. Single crystal X-ray diffraction analysis verified the crystalline structure of MBHPI .

Biological Activity Investigations

Researchers have investigated the biological activities of benzaldehyde derivatives. Substituted chalcones derived from benzaldehydes exhibit properties such as anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, and anti-oxidant effects . Further studies on 4-bromo-2-(3,5-dichlorophenoxy)benzaldehyde may reveal additional bioactive properties.

Propiedades

IUPAC Name |

4-bromo-2-(3,5-dichlorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O2/c14-9-2-1-8(7-17)13(3-9)18-12-5-10(15)4-11(16)6-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJMPQFPVTUAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=CC(=CC(=C2)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(3,5-dichlorophenoxy)benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2788102.png)

![3-Amino-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2788105.png)